
(R)-2-methoxypropyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a methoxypropyl group attached to a 4-methylbenzene-1-sulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate typically involves the reaction of (2R)-2-methoxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with common catalysts being hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted sulfonate esters.
Hydrolysis: The major products are the corresponding alcohol and sulfonic acid.
Oxidation: The major products are aldehydes or carboxylic acids, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of sulfonate esters on biological systems, including their potential as enzyme inhibitors or substrates.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles in chemical reactions. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The methoxypropyl group can undergo oxidation or hydrolysis, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-methoxypropyl 4-methylbenzenesulfonate
- (2S)-2-methoxypropyl 4-methylbenzenesulfonate
- (2R)-2-ethoxypropyl 4-methylbenzenesulfonate
Uniqueness
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions in chemical reactions. The compound’s ability to undergo various types of reactions, including nucleophilic substitution and oxidation, makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C11H16O4S |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
[(2R)-2-methoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3/t10-/m1/s1 |
Clave InChI |
IHRUWHJSVMOZTQ-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
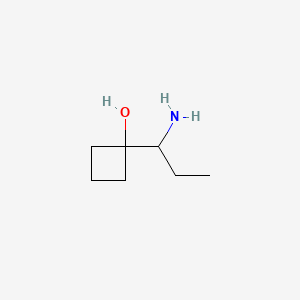
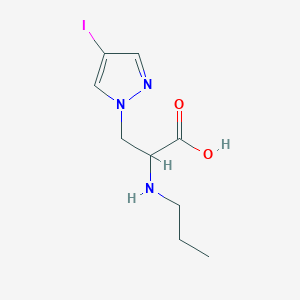
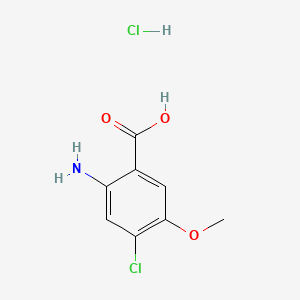
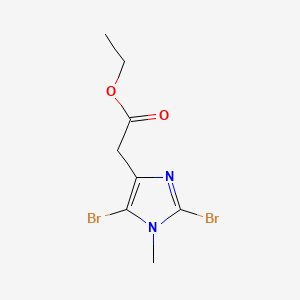
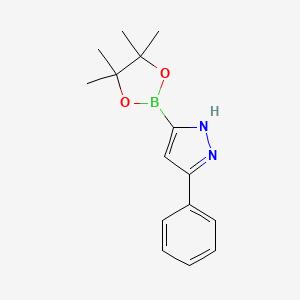
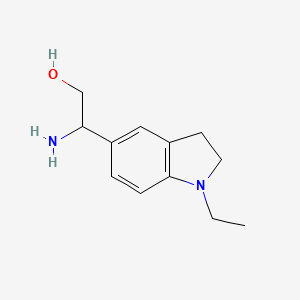
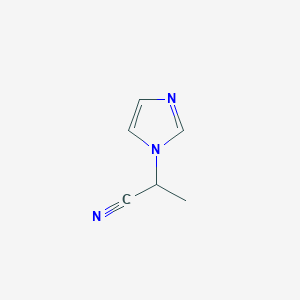

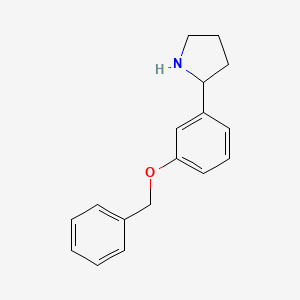
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
